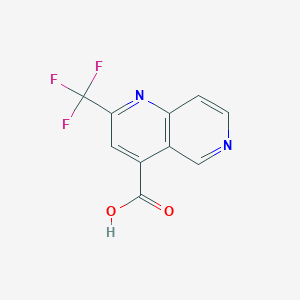
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core substituted with a trifluoromethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can be employed to introduce the trifluoromethyl group efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like trifluoromethyl copper.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like trifluoromethyl copper for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Trifluoromethylbenzoic acids: These compounds also feature the trifluoromethyl group and are known for their strong acidity and unique reactivity.
Uniqueness
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .
Propiedades
Fórmula molecular |
C10H5F3N2O2 |
|---|---|
Peso molecular |
242.15 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-3-5(9(16)17)6-4-14-2-1-7(6)15-8/h1-4H,(H,16,17) |
Clave InChI |
BBNGBQHNCXZKPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1N=C(C=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


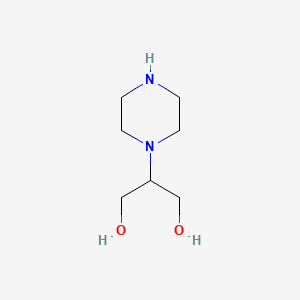





![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
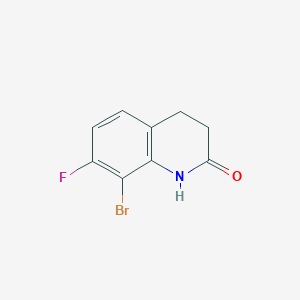
![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
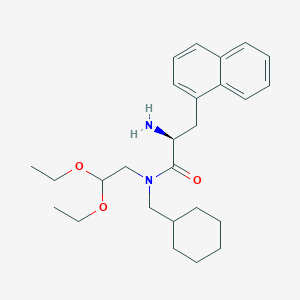
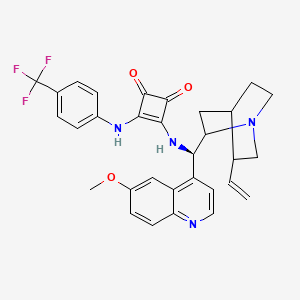
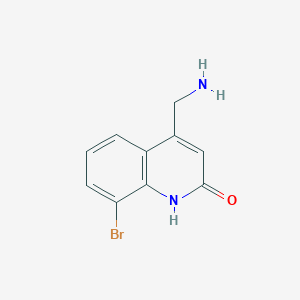
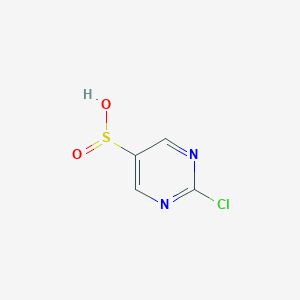
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
